molecular formula C16H13NO3 B11854912 2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione

2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B11854912
M. Wt: 267.28 g/mol
InChI Key: YUQGEOPCMKXBOH-UHFFFAOYSA-N
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Description

2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized . One common method involves the use of furfural, dimethylhydrazine, and maleimides to achieve the desired product in moderate to high yields .

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives often employs solventless conditions to minimize environmental impact. These methods involve simple heating and purification techniques that adhere to green chemistry principles . The use of transition-metal-catalyzed reactions and organocatalytic methods has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation highlights its potential as a therapeutic agent for neurological disorders .

Properties

IUPAC Name

2-[(3-methylphenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-11-5-4-6-12(9-11)10-20-17-15(18)13-7-2-3-8-14(13)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQGEOPCMKXBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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